![molecular formula C9H14O3 B12089152 Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat ist eine Verbindung mit einer einzigartigen bicyclischen Struktur. Diese Verbindung gehört zur Familie der Bicyclo[1.1.1]pentane, die für ihre starre und kompakte Struktur bekannt ist. Das Vorhandensein der Ethylester- und Hydroxymethylgruppen erhöht ihre Vielseitigkeit in chemischen Reaktionen und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat beinhaltet typischerweise die Reaktion von [1.1.1]Propellan mit Ethyl-3-Brommethylbicyclo[1.1.1]pentan-1-carboxylat unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid durchgeführt, was die Bildung des gewünschten Produkts erleichtert .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich kann der Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren die Effizienz des Produktionsprozesses weiter verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxymethylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Es werden typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-(Carboxymethyl)bicyclo[1.1.1]pentan-1-carboxylat.
Reduktion: Bildung von 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-methanol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die starre Struktur der Verbindung ermöglicht es ihr, mit hoher Spezifität in Bindungsstellen zu passen, was die Aktivität von Zielproteinen möglicherweise hemmt oder moduliert. Die Hydroxymethyl- und Estergruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein, was ihre Bindungsaffinität weiter erhöht .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat
- Ethyl-3-Carbamoyl-bicyclo[1.1.1]pentan-1-carboxylat
- Bicyclo[1.1.1]pentan-1,3-dicarbonsäure
Einzigartigkeit
Ethyl-3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-carboxylat zeichnet sich durch die Kombination von Ethylester- und Hydroxymethylgruppen aus, die einzigartige Reaktivität und Bindungseigenschaften bieten. Seine starre bicyclische Struktur bietet auch Vorteile hinsichtlich der Stabilität und Spezifität bei Bindungsinteraktionen .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-7(11)9-3-8(4-9,5-9)6-10/h10H,2-6H2,1H3 |
InChI-Schlüssel |
QLSZNBHJTJDXIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


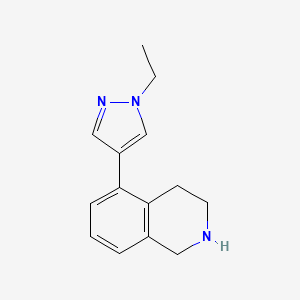
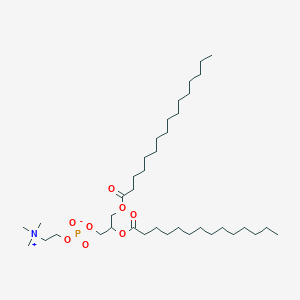
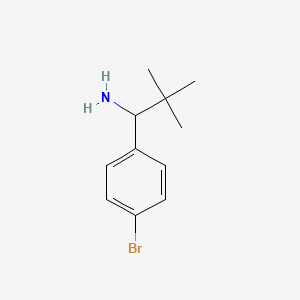
![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
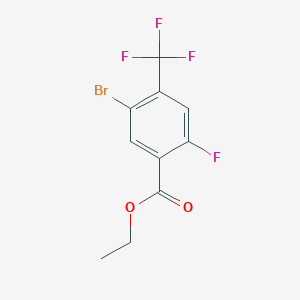

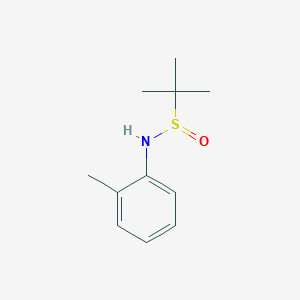


![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)


![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
